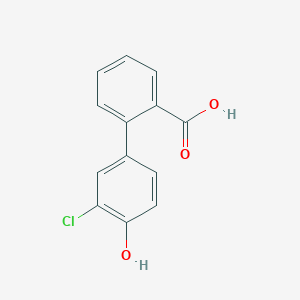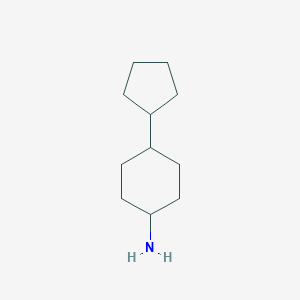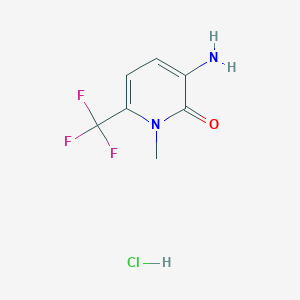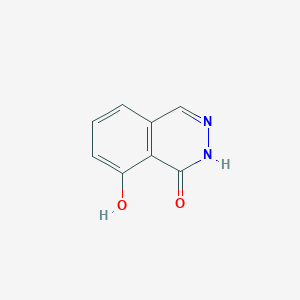![molecular formula C6H3BrF3N3 B13201872 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group at position 4 and a trifluoromethyl group at position 3 on the pyrazole ring, along with an acetonitrile group attached to the nitrogen at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a reaction between 4-bromo-3-(trifluoromethyl)hydrazine and acetonitrile under acidic conditions can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction. Additionally, the reaction may be carried out under controlled temperature and pressure to maximize the production rate .
化学反应分析
Types of Reactions
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
科学研究应用
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the bromo and trifluoromethyl groups but lacks the pyrazole ring and acetonitrile group.
3-Bromo-1,1,1-trifluoroacetone: This compound contains a bromo and trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile is unique due to the combination of its pyrazole ring, bromo, and trifluoromethyl groups, along with the acetonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C6H3BrF3N3 |
|---|---|
分子量 |
254.01 g/mol |
IUPAC 名称 |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C6H3BrF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,2H2 |
InChI 键 |
RRVWWHARSPTQML-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13201792.png)



![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)


![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)


![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)

